Phenothiazine, 10-((N-butyl-2-piperidyl)methyl)-
Description
Phenothiazine derivatives are tricyclic compounds with a sulfur and nitrogen heteroatom system, widely studied for their diverse pharmacological activities. The compound 10-((N-butyl-2-piperidyl)methyl)phenothiazine features a phenothiazine core substituted at the N10 position with a butyl-piperidylmethyl group. This structural modification is designed to enhance receptor binding, pharmacokinetic properties, or selectivity compared to simpler N-alkylphenothiazines. The piperidine ring introduces conformational rigidity, while the butyl chain may influence lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration or antitumor activity .
Properties
CAS No. |
63833-96-5 |
|---|---|
Molecular Formula |
C22H28N2S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
10-[(1-butylpiperidin-2-yl)methyl]phenothiazine |
InChI |
InChI=1S/C22H28N2S/c1-2-3-15-23-16-9-8-10-18(23)17-24-19-11-4-6-13-21(19)25-22-14-7-5-12-20(22)24/h4-7,11-14,18H,2-3,8-10,15-17H2,1H3 |
InChI Key |
LCAAEPGBRICJHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCCC1CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
The synthesis of phenothiazine derivatives typically involves the chemical modification of the phenothiazine core. Common synthetic routes include N-substitution, oxidation, formylation, and electrophilic substitutions (halogenation) followed by coupling reactions . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Phenothiazine, 10-((N-butyl-2-piperidyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions, such as halogenation, are common. Reagents like chlorine or bromine are typically used.
Coupling Reactions: These reactions often involve the use of catalysts such as palladium or copper.
Scientific Research Applications
Phenothiazine derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenothiazine derivatives involves their interaction with various molecular targets and pathways. For example, some derivatives act as central adrenergic blockers by antagonizing alpha-adrenergic receptors and dopamine receptors . This interaction can lead to various pharmacological effects, such as sedation and antipsychotic activity .
Comparison with Similar Compounds
Comparison with Similar Phenothiazine Derivatives
Structural and Functional Group Analysis
Key structural variations among phenothiazine derivatives lie in the N10 substituent and C2 modifications. Below is a comparative analysis of 10-((N-butyl-2-piperidyl)methyl)phenothiazine with analogous compounds:
Biological Activity
Phenothiazine derivatives, including Phenothiazine, 10-((N-butyl-2-piperidyl)methyl)- , have garnered significant attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of Phenothiazine Derivatives
Phenothiazines are a class of compounds known for their antipsychotic and antihistaminic properties. They contain a three-ring structure that allows for various substitutions, leading to different biological effects. The addition of piperidine or piperazine groups enhances their pharmacological profile, making them suitable for various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of phenothiazine derivatives. Research indicates that compounds modified with piperidine or piperazine groups exhibit significant cytotoxicity against various cancer cell lines. For instance, phenothiazines have demonstrated effectiveness against leukemia, melanoma, non-small cell lung cancer, and colorectal cancer cells .
-
Induction of Apoptosis :
- Phenothiazine derivatives have been shown to induce apoptosis in cancer cells through various pathways. For example, a study reported that certain phenothiazine analogues led to late apoptosis or necrosis in A549 and HCT-116 cancer cell lines .
- Flow cytometry analysis revealed that these compounds could activate caspase pathways, leading to programmed cell death.
- Cell Cycle Arrest :
- Inhibition of Tumor Necrosis Factor-alpha (TNF-α) :
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study assessed the cytotoxic effects of several phenothiazine derivatives on a panel of human cancer cell lines. The results indicated that compounds with modifications at the 10-position showed enhanced activity compared to unmodified phenothiazines.
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Phenothiazine A | A549 (Lung) | 15 | Apoptosis |
| Phenothiazine B | HCT-116 (Colon) | 20 | Cell Cycle Arrest |
| Phenothiazine C | MiaPaCa-2 (Pancreas) | 18 | TNF-α Inhibition |
Study 2: In Vivo Models
In vivo studies demonstrated that certain phenothiazine derivatives could suppress tumor growth and prolong survival in mouse models of cancer. These findings suggest potential for development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
